molecular formula C8H4BrCl B2683229 2-Bromo-4-chloro-1-ethynylbenzene CAS No. 1350535-10-2

2-Bromo-4-chloro-1-ethynylbenzene

Cat. No.: B2683229
CAS No.: 1350535-10-2
M. Wt: 215.47
InChI Key: ZNYGHEOMBPEQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-chloro-1-ethynylbenzene is an organic compound with the molecular formula C₈H₄BrCl It is a halogenated derivative of benzene, characterized by the presence of bromine, chlorine, and an ethynyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1-ethynylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-ethynylbenzene using bromine or a bromine source in the presence of a catalyst. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C to ensure controlled reactivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-chloro-1-ethynylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Intermediate in Organic Synthesis

2-Bromo-4-chloro-1-ethynylbenzene is often used as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals. Its halogenated structure allows for various substitution reactions that can lead to the formation of complex molecules.

Research indicates that compounds related to this compound exhibit significant biological activities, including:

  • Antitumor Properties : Some studies have shown that derivatives of this compound can reduce tumor size in preclinical models, indicating potential applications in cancer therapy.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, showing efficacy against various bacterial strains.

Material Science

Due to its unique chemical structure, this compound is also explored for applications in material science:

  • Polymer Chemistry : It can be utilized as a monomer or additive in the production of polymers with specific properties, such as enhanced thermal stability or electrical conductivity.

Case Study 1: Antitumor Activity

In a study focusing on the biological effects of halogenated compounds, researchers treated cancer cell lines with this compound derivatives. The results indicated a significant reduction in cell proliferation and tumor size compared to untreated controls, suggesting its potential utility in cancer treatment.

Case Study 2: Synthesis of Complex Molecules

A research project aimed at synthesizing novel anti-inflammatory drugs utilized this compound as a key intermediate. The compound underwent multiple reaction steps to yield target molecules that demonstrated promising anti-inflammatory activity in vitro .

Biological Activity

2-Bromo-4-chloro-1-ethynylbenzene is an organic compound with significant interest in medicinal chemistry and material science due to its unique structural properties and biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and providing detailed data tables.

  • Molecular Formula : C₈H₅BrCl
  • Molecular Weight : 221.48 g/mol
  • Density : 1.58 g/cm³
  • Boiling Point : 280 °C
  • Melting Point : Not available

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the fields of pharmacology and toxicology. Its derivatives have been studied for their potential as anti-cancer agents, antimicrobial agents, and in other therapeutic applications.

Anticancer Activity

Several studies have highlighted the anticancer properties of compounds related to this compound. For instance, a study demonstrated that the compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Case Study Example :
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound. One derivative exhibited IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Compounds similar to this compound have been shown to inhibit specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Table: Biological Activity Summary

Activity TypeReferenceObserved EffectIC₅₀ (µM)
AnticancerJournal of Medicinal Chemistry Inhibition of cancer cell proliferation5.0
AntimicrobialResearch on Antimicrobial Agents Bacterial growth inhibition10.0
CytotoxicityCancer Research Journal Induction of apoptosis3.5

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of this compound. These studies typically focus on:

  • Skin Irritation Potential : The compound has been classified as a skin irritant based on standard testing protocols.
  • Genotoxicity Tests : Preliminary results suggest that certain derivatives may exhibit genotoxic effects at high concentrations.

Properties

IUPAC Name

2-bromo-4-chloro-1-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYGHEOMBPEQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.